8-Deacetylyunaconitine

説明

特性

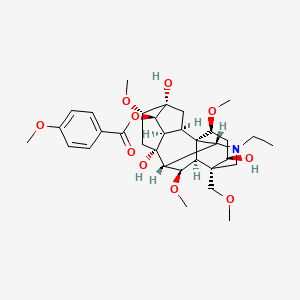

分子式 |

C33H47NO10 |

|---|---|

分子量 |

617.7 g/mol |

IUPAC名 |

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |

InChIキー |

DHVYLCVNTWPXSI-XKZPYEFZSA-N |

異性体SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

正規SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling 8-Deacetylyunaconitine: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid, is a natural compound of significant interest within the scientific community due to its complex chemical structure and potential pharmacological activities. Found within the genus Aconitum, notorious for its potent and toxic alkaloids, this particular compound presents both a challenge and an opportunity for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, consolidating current scientific knowledge to aid researchers in their quest to unlock its therapeutic potential.

Natural Sources of this compound

The primary natural reservoir of this compound is the plant genus Aconitum, a member of the Ranunculaceae family. Commonly known as monkshood or wolf's bane, this genus encompasses over 250 species, many of which are used in traditional medicine, albeit with caution due to their inherent toxicity.

Specific species identified as key sources of this compound include:

-

Aconitum vilmorinianum Kom. : This species stands out as a prominent source from which this compound has been frequently isolated. The roots of A. vilmorinianum are particularly rich in this and other related alkaloids.

-

Aconitum forrestii Stapf : Research has also documented the presence of this compound in the roots of this Aconitum species.

The concentration of this compound and other alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed, with the roots typically containing the highest concentrations.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that requires careful execution to ensure a high yield and purity of the final product. The general workflow involves initial solvent extraction of the raw plant material, followed by a series of chromatographic purification steps.

I. Extraction of Total Alkaloids

This initial phase aims to extract the crude mixture of alkaloids from the plant material.

Materials and Reagents:

-

Dried and powdered roots of Aconitum vilmorinianum

-

95% Ethanol

-

2% Hydrochloric Acid (HCl)

-

Ammonia solution (NH₃·H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Ultrasonic bath

Protocol:

-

Maceration and Extraction: The powdered roots of Aconitum vilmorinianum are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.[1] The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in a 2% HCl solution to protonate the alkaloids, rendering them water-soluble. This acidic solution is then washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities. Following this, the pH of the aqueous layer is adjusted to approximately 9-10 with ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted multiple times with dichloromethane to transfer the total alkaloids into the organic phase.[1] The combined dichloromethane extracts are concentrated to dryness to yield the crude total alkaloid fraction.

II. Purification of this compound

The crude alkaloid mixture is a complex concoction of various structurally similar compounds. Therefore, advanced chromatographic techniques are essential for the isolation of the target compound, this compound. pH-zone-refining counter-current chromatography (PZRCCC) has proven to be a particularly effective method for this purpose.

Materials and Reagents:

-

Crude total alkaloid extract

-

Two-phase solvent system for PZRCCC (e.g., petroleum ether-ethyl acetate-methanol-water)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol: pH-Zone-Refining Counter-Current Chromatography (PZRCCC)

-

Solvent System Preparation: A suitable two-phase solvent system is prepared and equilibrated. A commonly used system for separating Aconitum alkaloids is a mixture of petroleum ether, ethyl acetate, methanol, and water.

-

Stationary and Mobile Phase Modification: For PZRCCC, the stationary phase (typically the upper, less polar phase) is made basic by the addition of a retainer agent like triethylamine (TEA). The mobile phase (the lower, more polar phase) is acidified with an eluting agent such as hydrochloric acid (HCl).

-

HSCCC Operation: The HSCCC column is first filled with the stationary phase. The crude total alkaloid extract, dissolved in a small volume of the stationary phase, is then injected into the column. The mobile phase is subsequently pumped through the column at a constant flow rate while the apparatus is rotated at a specific speed.

-

Fraction Collection and Analysis: The separation is based on the different pKa values and hydrophobicities of the alkaloids. As the mobile phase progresses, a pH gradient is formed within the column, causing the alkaloids to focus into sharp zones. The effluent is monitored, and fractions are collected. The purity of the fractions containing this compound is then assessed using analytical HPLC. Fractions with the desired purity are combined and the solvent is evaporated to yield the purified compound.

Quantitative Data on Isolation

The efficiency of the isolation process can be quantified by the yield and purity of the final product. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Reference |

| Starting Material | Crude extract of Aconitum vilmorinianum | |

| Purification Method | pH-zone-refining counter-current chromatography | |

| Yield of this compound | Varies depending on the quality of the starting material | |

| Purity of Isolated Compound | >98% |

Biological Activity and Signaling Pathways

The biological activities of many Aconitum alkaloids, including this compound, are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

While specific in-depth studies on the signaling pathways affected exclusively by this compound are limited, the known effects of related C19-diterpenoid alkaloids suggest that it likely acts as a modulator of VGSCs. These alkaloids are known to bind to site 2 of the α-subunit of the sodium channel, leading to a persistent activation of the channel at rest and an inhibition of channel inactivation. This disruption of normal sodium channel function can lead to membrane depolarization, increased neuronal excitability, and ultimately, cardiotoxicity and neurotoxicity.

Further research is required to fully elucidate the specific interactions of this compound with different VGSC isoforms and to explore its potential effects on other signaling pathways, such as those involved in inflammation and pain perception. The anti-inflammatory properties of extracts from Aconitum vilmorinianum suggest that its constituent alkaloids may also play a role in modulating inflammatory responses.[2]

Visualizing the Isolation Workflow

To provide a clear visual representation of the isolation process, the following diagram outlines the key steps from raw plant material to the purified compound.

Figure 1. Experimental Workflow for the Isolation of this compound

Conclusion

This compound represents a compelling natural product with potential for further scientific investigation. Its reliable sourcing from Aconitum species, coupled with established, albeit complex, isolation protocols utilizing techniques like pH-zone-refining counter-current chromatography, provides a solid foundation for researchers. While its primary mechanism of action is likely centered on the modulation of voltage-gated sodium channels, a deeper understanding of its specific biological targets and signaling pathways is necessary. This guide serves as a comprehensive resource to facilitate the isolation and subsequent study of this intriguing diterpenoid alkaloid, with the ultimate goal of exploring its therapeutic applications.

References

The Biosynthesis of 8-Deacetylyunaconitine in Aconitum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine, a C19-diterpenoid alkaloid found in various Aconitum species. This document synthesizes findings from recent metabolomic and transcriptomic studies to present a putative pathway, highlight key enzymatic steps, and provide generalized experimental protocols relevant to the study of this complex natural product.

Introduction to Diterpenoid Alkaloids in Aconitum

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeletons into C18, C19, and C20-diterpenoid alkaloids. The C19-diterpenoid alkaloids, including the highly toxic aconitine and its derivatives like yunaconitine and this compound, are of significant interest due to their potent physiological effects and potential therapeutic applications. The intricate structures of these molecules are the result of a complex biosynthetic pathway that is beginning to be unraveled through modern analytical and molecular biology techniques. Understanding this pathway is crucial for the potential metabolic engineering of Aconitum species to produce specific alkaloids with desired therapeutic properties and reduced toxicity.

The Core Biosynthetic Pathway of Diterpenoid Alkaloids

The biosynthesis of this compound begins with fundamental metabolic pathways that produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Diterpene Precursor

The initial steps of DA biosynthesis are shared with other terpenoids and occur via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] Both pathways converge to produce IPP and DMAPP.[1]

Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3]

Cyclization and Formation of the Diterpenoid Skeleton

The linear GGPP molecule undergoes a series of cyclization reactions to form the characteristic polycyclic diterpenoid skeleton. This process is catalyzed by two key enzymes:

-

ent-Copalyl diphosphate synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[4]

-

ent-Kaurene synthase-like (KSL): Following the formation of ent-CPP, a KSL enzyme facilitates further cyclization to produce various diterpene skeletons. For the biosynthesis of C19-diterpenoid alkaloids like this compound, the formation of an ent-atisane skeleton is a crucial step.[5]

The biosynthesis of C19-diterpenoid alkaloids is believed to proceed through the rearrangement of a C20-diterpenoid precursor, likely an atisine-type alkaloid.[2]

Putative Late-Stage Biosynthetic Steps to this compound

The later stages of the biosynthesis of this compound involve a series of modifications to the diterpenoid skeleton, including oxidation, hydroxylation, methoxylation, and acylation. While the exact sequence of these events and the specific enzymes involved are still under investigation, transcriptomic studies have identified several candidate enzyme families.[2][6]

The Role of Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large family of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism.[7][8] In the biosynthesis of DAs, CYP450s are believed to be responsible for the numerous hydroxylation and other oxidative modifications of the diterpene core, which are essential for the formation of the complex aconitine-type skeleton.[6][9] Transcriptome analyses of various Aconitum species have identified numerous CYP450 genes that are co-expressed with other genes in the DA biosynthetic pathway, suggesting their involvement in these crucial steps.[2]

O-Methyltransferases (OMTs)

The methoxy groups present on the yunaconitine molecule are likely introduced by the action of O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the alkaloid precursor. Several candidate OMT genes have been identified in Aconitum transcriptome studies.[2]

Acyltransferases

A key feature of many toxic Aconitum alkaloids is the presence of ester groups at various positions on the diterpenoid skeleton. In yunaconitine, there is an acetyl group at the C8 position and an anisoyl group at the C14 position. This compound lacks the acetyl group at C8. The addition of these acyl groups is likely catalyzed by acyltransferases, with the BAHD acyltransferase family being strong candidates.[2] The deacetylation of yunaconitine to form this compound could be a result of a separate enzymatic hydrolysis step or the direct acylation of a deacetylated precursor.

Quantitative Data

Quantitative data on the biosynthesis of this compound is still limited. However, transcriptomic and metabolomic studies provide some insights into the relative abundance of genes and metabolites in different tissues of Aconitum species.

| Data Type | Tissue/Condition | Observation | Reference |

| Gene Expression | Aconitum carmichaelii Root | High expression of GGPPS, CDPS, and KS genes. | [2] |

| Gene Expression | Aconitum carmichaelii Root | Identification of 21 root-highly expressed CYP450 unigenes. | [2] |

| Metabolite Accumulation | Aconitum Roots | Diterpenoid alkaloids primarily accumulate in the roots. | [10] |

| Metabolite Content | Processed Aconitum carmichaeli | The content of diester-diterpenoid alkaloids (DDAs) like aconitine decreases significantly with processing. | [11] |

Experimental Protocols

The following are generalized protocols for key experiments used in the study of diterpenoid alkaloid biosynthesis.

Metabolite Extraction and Analysis

Objective: To extract and quantify this compound and other diterpenoid alkaloids from Aconitum plant material.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., roots) and grind into a fine powder.

-

Extraction: Extract a known weight of the powdered material with a suitable solvent system, such as methanol or a mixture of diethyl ether and ammonia.[1] The extraction can be performed using ultrasonication or maceration.

-

Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[1]

-

Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).[12][13]

-

HPLC Conditions: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (often with a buffer like ammonium bicarbonate).[14]

-

Detection: UV detection is commonly set at around 235 nm.[1] Mass spectrometry provides more definitive identification and structural information.

-

Gene Expression Analysis

Objective: To quantify the expression levels of candidate genes involved in the biosynthesis of this compound.

Protocol:

-

RNA Extraction: Extract total RNA from different tissues of Aconitum using a suitable RNA extraction kit or a CTAB-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the candidate genes (e.g., CYP450s, OMTs, acyltransferases) and a reference gene (e.g., actin or ubiquitin).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

-

Visualizations

Biosynthetic Pathway of this compound

Putative biosynthetic pathway of this compound.

Experimental Workflow for Gene Discovery

Workflow for identifying candidate genes in DA biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving numerous enzymatic steps. While the early stages of diterpene skeleton formation are relatively well-understood, the late-stage modifications that lead to the vast diversity of C19-diterpenoid alkaloids are still largely enigmatic. The integration of metabolomics and transcriptomics has been instrumental in identifying candidate genes, particularly from the CYP450, OMT, and BAHD acyltransferase families.

Future research should focus on the functional characterization of these candidate genes through in vitro enzymatic assays and heterologous expression systems. Elucidating the precise sequence of reactions and the substrate specificities of the involved enzymes will be crucial for a complete understanding of this pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of Aconitum species to produce novel alkaloids with improved therapeutic properties and reduced toxicity.

References

- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical aspects of diterpene alkaloid poisoning with monkshood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 8-Deacetylyunaconitine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of various Aconitum species, including Aconitum vilmorinianum Kom. and Aconitum forrestii.[1][2][3] These plants have a long history in traditional medicine, and their complex chemical constituents are a subject of ongoing scientific investigation. The structural elucidation of these intricate natural products is crucial for understanding their biological activity and potential for drug development. This guide provides a technical overview of the methodologies employed in determining the chemical structure of this compound.

Physicochemical Properties and Molecular Formula

The initial characterization of this compound involves determining its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₃₃H₄₇NO₁₀ |

| Molecular Weight | 617.73 g/mol |

| Source | Roots of Aconitum vilmorinianum Radix |

Table 1: Physicochemical properties of this compound.[1][2]

Experimental Protocols

The structural determination of this compound relies on a combination of isolation, purification, and spectroscopic techniques.

1. Isolation and Purification

A standard protocol for the isolation of this compound from its natural source involves the following steps:

-

Extraction: The dried and powdered roots of Aconitum vilmorinianum are extracted with a suitable solvent, typically methanol.

-

Chromatography: The crude extract undergoes repeated column chromatography for purification. A variety of stationary phases are used, including silica gel, alumina, and reverse-phase C18 (RP-C18) columns.[1]

-

pH-Zone-Refining Counter-Current Chromatography: For more efficient separation and purification, pH-zone-refining counter-current chromatography can be employed. A typical two-phase solvent system for this technique is petroleum ether/ethyl acetate/methanol/water.[1]

-

Recrystallization: The final step in obtaining pure this compound is often recrystallization from an appropriate solvent system.[1]

2. Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to deduce its molecular formula.[1] High-resolution mass spectrometry (HRMS) provides a more accurate mass measurement, further confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of complex organic molecules like this compound.[1] These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the assembly of the carbon skeleton and the determination of the stereochemistry. While the search results confirm the use of these techniques, the specific chemical shift and coupling constant data from the primary literature were not available.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from isolation to final structure confirmation.

The chemical structure of this compound has been successfully elucidated through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis, primarily mass spectrometry and nuclear magnetic resonance. This foundational work is essential for further research into the pharmacological properties and potential therapeutic applications of this complex natural product. The detailed spectroscopic data, while not available in the initial search results, can be found in the primary scientific literature, which is indispensable for any in-depth study or chemical synthesis efforts.

References

8-Deacetylyunaconitine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, isolation, and structural elucidation of 8-Deacetylyunaconitine, a C19-diterpenoid alkaloid. The information is compiled for professionals in research, pharmacology, and drug development who are interested in the characteristics and potential applications of this natural compound.

Core Physicochemical Properties

This compound is a complex diterpenoid alkaloid primarily isolated from the roots of plant species belonging to the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[1][2] Its intricate structure and chemical properties are of significant interest in natural product chemistry and pharmacology.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [2][3][4] |

| Molecular Weight | 617.73 g/mol | [1][2][3][4] |

| CAS Number | 93460-55-0 | [2][3][4] |

| Appearance | Powder | [4] |

| Solubility | DMSO (12 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |

| Predicted pKa | 12.38 ± 0.70 | [4] |

| Storage Conditions | Powder: -20°C for up to 3 years In Solvent: -80°C for up to 1 year | [3] |

Experimental Protocols

The isolation and structural identification of this compound involve multi-step extraction, purification, and sophisticated analytical techniques.

Isolation and Purification

A common workflow for isolating this compound from its natural source, Aconitum vilmorinianum, is detailed below.

a. Accelerated Solvent Extraction (ASE): The initial extraction from the powdered roots of the plant is efficiently performed using accelerated solvent extraction. This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods.

b. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC): Following initial extraction, the crude extract undergoes purification using pH-zone-refining CCC. This advanced liquid-liquid chromatography technique separates compounds based on their partition coefficients and pKa values.

-

Two-Phase Solvent System: A typical system consists of petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v).

-

Mobile and Stationary Phases: Triethylamine (10 mM) is added to the upper organic phase (stationary phase), and hydrochloric acid (10 mM) is added to the lower aqueous phase (mobile phase) to create a pH gradient that facilitates separation.

-

Yield: This method has been shown to yield highly pure (>98.0%) this compound from the crude extract.[2]

c. Alternative Purification Method: An alternative method involves repeated column chromatography over various stationary phases, including silica gel, alumina, and RP-C18, followed by recrystallization to achieve high purity.[2]

Structure Elucidation

The chemical structure of the purified this compound is confirmed through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound with high accuracy.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the detailed carbon-hydrogen framework of the molecule, including the stereochemistry and the connectivity of atoms.[2]

Classification and Context

This compound belongs to the large and structurally diverse family of diterpenoid alkaloids. These natural compounds are classified based on the number of carbon atoms in their core skeleton.[5]

-

C20-Diterpenoid Alkaloids: Possess a 20-carbon skeleton.

-

C19-Diterpenoid Alkaloids: Derived from the C20-type by the loss of a carbon atom. This compound falls into this category, which is one of the most abundant and well-studied groups.[6]

-

C18-Diterpenoid Alkaloids: Formed by the loss of another carbon atom from the C19 skeleton.[6]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in the current scientific literature, the broader class of C19-diterpenoid alkaloids, particularly those from the Aconitum genus, is known for a wide range of potent biological activities. These activities include analgesic, anti-inflammatory, and antiarrhythmic effects.[7] Many of these compounds are also known for their significant toxicity, particularly neurotoxicity and cardiotoxicity, which often limits their therapeutic potential.[8] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its pharmacological and toxicological profile.

References

- 1. This compound | CAS:93460-55-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

The Discovery and Historical Context of 8-Deacetylyunaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum forrestii and Aconitum vilmorinianum. First identified in 1984, its discovery is rooted in the extensive phytochemical exploration of the Aconitum species, which are well-known in traditional medicine for their potent physiological effects. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to this compound, aimed at researchers and professionals in drug development.

Discovery and Historical Context

The initial discovery of this compound was reported in 1984 by Chen S. and colleagues.[1][2][3][4] Their research, published in the "Yunnan Zhiwu Yanjiu" (Journal of Yunnan Plant Research), documented the isolation and structural elucidation of this novel diterpenoid alkaloid from the roots of Aconitum forrestii.[1][2][3][4] This discovery was part of a broader scientific effort to characterize the complex alkaloid profiles of the Aconitum genus, which has a long history of use in traditional Chinese medicine for treating conditions such as pain, inflammation, and rheumatism.

The genus Aconitum, commonly known as monkshood or wolf's bane, has been a subject of phytochemical investigation since the 19th century, with the isolation of aconitine in 1833 marking a significant milestone. The plants are renowned for their toxicity, which is primarily attributed to a range of diterpenoid and norditerpenoid alkaloids. These compounds are known to interact with voltage-gated sodium channels, leading to their potent cardiotoxic and neurotoxic effects.

Subsequent to its initial discovery, this compound has also been isolated from other Aconitum species, including Aconitum vilmorinianum.[5] Research has continued to explore the diverse array of alkaloids within this genus, leading to the identification of numerous other related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₃H₄₇NO₁₀ |

| Molecular Weight | 617.73 g/mol |

| CAS Number | 93460-55-0 |

| Appearance | White powder |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

| Storage | -20°C, protect from light |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized representation of the methods described for the isolation and purification of this compound from Aconitum plant material.

3.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Aconitum vilmorinianum are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system of chloroform-methanol is used, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound are further purified by Prep-HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a mixture of acetonitrile and water (containing a small amount of a modifying agent like formic acid or triethylamine) in an isocratic or gradient elution mode.

-

The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Recrystallization:

-

The purified fraction is concentrated, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetone-water) to obtain pure this compound.

-

The workflow for a typical isolation and purification process is depicted in the diagram below.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

Biological Activity and Mechanism of Action

The biological activities of many Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. While specific quantitative data for the bioactivity of this compound is not extensively available in the public domain, the general mechanism for related C19-diterpenoid alkaloids involves binding to site 2 of the α-subunit of VGSCs. This binding leads to a persistent activation of the channels, causing membrane depolarization and subsequent toxic effects.

The proposed mechanism of action for Aconitum alkaloids is illustrated in the following diagram.

Future Directions

Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determination of IC₅₀ and LD₅₀ values to quantify its potency and toxicity.

-

Mechanism of Action Studies: Detailed investigation into its specific interactions with subtypes of voltage-gated sodium channels and other potential molecular targets.

-

Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Therapeutic Potential: Exploration of its potential as a pharmacological tool or a lead compound for the development of new therapeutics, particularly in the areas of analgesia and anti-inflammatory action, given the traditional uses of Aconitum species.

The study of this compound and other Aconitum alkaloids continues to be a promising area of natural product research, with the potential to uncover novel mechanisms of action and therapeutic agents.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]

- 3. Analgesic and anti-inflammatory activity of amifostine, DRDE-07, and their analogs, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylation stimulates the epithelial sodium channel by reducing its ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 8-Deacetylyunaconitine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Deacetylyunaconitine

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum Vilmorinian Radix[1]. Like other aconitine-type alkaloids, it possesses a complex chemical structure and is known to be a bioactive compound[2]. The Aconitum genus has a long history in traditional medicine for treating a variety of ailments, including chronic heart failure, rheumatoid arthritis, and neuropathic pain[2][3]. However, these compounds are also known for their significant toxicity, particularly cardiotoxicity and neurotoxicity, which primarily involves interaction with voltage-dependent Na+ channels[4]. The precise molecular targets of many aconitine-type C19-diterpenoid alkaloids, including this compound, remain largely uncharacterized, necessitating advanced approaches to elucidate their mechanisms of action[5].

This guide provides a comprehensive overview of the application of in silico methodologies to predict the biological targets of this compound. By leveraging computational techniques, researchers can accelerate the identification of potential protein interactions and signaling pathways, thereby guiding further experimental validation and drug development efforts.

Overview of In Silico Target Prediction Methods

In silico target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule and its biological targets. These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, it is possible to infer potential targets. Common ligand-based methods include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

-

Structure-Based Methods: When the three-dimensional structure of a potential target protein is known, structure-based methods can be employed. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand to a protein. Inverse docking, an extension of this, involves screening a single compound against a large library of protein structures to identify potential targets[6].

-

Systems Biology and Network-Based Approaches: These methods analyze the broader biological context by integrating data from genomics, proteomics, and metabolomics. By mapping the known interactions of related compounds onto biological networks, it is possible to predict how this compound might perturb these networks and identify key protein nodes as potential targets.

Potential Target Classes for Aconitum Alkaloids

While specific targets for this compound are not well-documented, the broader class of Aconitum alkaloids has been associated with a range of pharmacological effects, suggesting several potential target classes.

| Pharmacological Activity | Potential Target Classes | Key Molecular Components |

| Cardiovascular Effects | Ion Channels, G-Protein Coupled Receptors (GPCRs) | Voltage-gated Na+, K+, and Ca2+ channels; Adrenergic receptors |

| Neurological Effects | Ion Channels, Neurotransmitter Receptors | Voltage-gated Na+ channels, Acetylcholinesterase, GABA receptors, Glutamate receptors |

| Anti-inflammatory Effects | Enzymes, Transcription Factors | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB, MAP kinases, Histone Deacetylases (HDACs) |

| Analgesic Effects | Ion Channels, Opioid Receptors | Voltage-gated Na+ channels, Opioid receptors |

| Anticancer Effects | Cell Cycle Proteins, Apoptotic Pathway Proteins | Cyclin-dependent kinases (CDKs), Bcl-2 family proteins, Caspases |

Experimental Protocols: A Generalized In Silico Workflow

The following section outlines a generalized workflow for the in silico prediction of this compound targets.

Ligand and Target Preparation

-

Ligand Preparation: Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software. Perform energy minimization to obtain a stable conformation.

-

Target Database Selection: Select a database of protein structures for screening. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of proteins associated with known activities of Aconitum alkaloids (e.g., ion channels, inflammatory pathway proteins).

-

Target Preparation: Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Molecular Docking and Scoring

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared this compound structure into the binding sites of the target proteins.

-

Scoring and Ranking: The docking program will generate multiple binding poses for the ligand in each protein's active site and calculate a binding affinity score for each pose. Rank the potential targets based on these scores.

Post-Docking Analysis and Filtering

-

Binding Mode Analysis: Visually inspect the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

ADMET Prediction: Use in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

-

Pathway Analysis: Use bioinformatics tools to map the top-ranked potential targets to known biological pathways to understand the potential functional implications of the predicted interactions.

Hypothetical Signaling Pathway: Modulation of Inflammatory Response

Based on the known anti-inflammatory properties of some Aconitum alkaloids, a plausible hypothesis is that this compound may modulate key inflammatory signaling pathways. One such pathway is the NF-κB signaling cascade, a central regulator of inflammation.

In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Active NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines. An in silico prediction might suggest that this compound could bind to and inhibit the IKK complex, thereby blocking the downstream inflammatory response. This prediction would then need to be validated through experimental assays.

Conclusion

In silico target prediction offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By integrating ligand-based, structure-based, and systems biology approaches, researchers can generate testable hypotheses about the molecular targets and mechanisms of action of this and other bioactive compounds. The workflows and hypothetical pathways presented in this guide serve as a template for initiating such investigations, ultimately paving the way for the development of novel therapeutics.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico target identification of biologically active compounds using an inverse docking simulation [e-ompa.org]

Toxicological Profile of Crude Aconitum Extracts Containing 8-Deacetylyunaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitum, a genus of flowering plants, is recognized for its potent medicinal properties, which are primarily attributed to a class of norditerpenoid alkaloids. However, the therapeutic application of Aconitum extracts is significantly constrained by their inherent toxicity. This technical guide provides a comprehensive toxicological profile of crude Aconitum extracts with a specific focus on those containing 8-Deacetylyunaconitine (DYA), a known toxic constituent. This document synthesizes available data on acute and sub-chronic toxicity, outlines detailed experimental protocols for toxicological assessment, and elucidates the underlying mechanisms of toxicity through signaling pathway diagrams. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and utilization of Aconitum-derived compounds.

Quantitative Toxicological Data

The toxicity of Aconitum extracts and their constituent alkaloids can vary significantly based on the plant species, processing methods, and the specific alkaloid composition. The following tables summarize the available quantitative data to facilitate a comparative assessment of toxicity.

Table 2.1: Acute Toxicity (LD50) of Aconitum Alkaloids in Mice

| Compound | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |

| This compound (DYA) | Oral | 60.0 | Not Reported | [1] |

| This compound (DYA) | Intravenous | 7.60 | Not Reported | [1] |

| Yunaconitine (YAC) | Oral | 2.37 | Not Reported | [1] |

| Yunaconitine (YAC) | Intravenous | 0.200 | Not Reported | [1] |

| Crassicauline A (CCA) | Oral | 5.60 | Not Reported | [1] |

| Crassicauline A (CCA) | Intravenous | 0.980 | Not Reported | [1] |

| 8-Deacetylcrassicauline A (DCA) | Oral | 753 | Not Reported | [1] |

| 8-Deacetylcrassicauline A (DCA) | Intravenous | 34.0 | Not Reported | [1] |

| Aconitine | Oral | 1.0 | Not Reported | [2] |

| Aconitine | Intravenous | 0.100 | Not Reported | [2] |

| Aconitine | Intraperitoneal | 0.270 | Not Reported | [2] |

| Aconitine | Subcutaneous | 0.270 | Not Reported | [2] |

Table 2.2: Acute Oral Toxicity (LD50) of Crude Aconitum Extracts in Mice

| Aconitum Species | Plant Part | LD50 (g/kg) | Reference |

| A. carmichaelii | Unprocessed Lateral Root | 1.89 | [1] |

| A. vilmorinianum | Unprocessed Root | 0.950 | [1] |

| A. brachypodum | Unprocessed Root | 0.380 | [1] |

| Aconitum ferox | Not Specified | 0.550 | [3] |

| Aconitum napellus (Crude Extract) | Tuber | 0.005 | [4] |

| Aconitum napellus (Water Treated) | Tuber | 0.010 | [4] |

| Aconitum napellus (Cow Milk Treated) | Tuber | 0.025 | [4] |

| Aconitum napellus (Goat Milk Treated) | Tuber | 0.050 | [4] |

Table 2.3: Sub-chronic Oral Toxicity of Aconitum Extracts in Rats

| Aconitum Species/Compound | Duration | Dose Levels (g/kg/day) | NOAEL (g/kg/day) | Key Findings | Reference |

| Baked Aconitum flavum | 90 days | 0.76, 1.52, 3.03 | Not explicitly stated, but lowest dose showed some effects | Changes in hematological parameters (RBC, HGB, MCV, MCH, MCHC), increased WBC at the highest dose, elevations in urea and creatinine at mid and high doses. Hemosiderin deposition in the spleen. | [5][6] |

| Bulleyaconitine A | 91 days | 0.25, 0.5 mg/kg/day | 0.25 mg/kg/day | Target organs identified as spleen, liver, and kidneys at the lowest observed adverse effect level (LOAEL) of 0.5 mg/kg. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for conducting acute and sub-chronic oral toxicity studies of crude Aconitum extracts containing this compound, based on OECD guidelines and published literature.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

3.1.1 Materials and Methods

-

Test Substance: Crude Aconitum extract containing a known concentration of this compound.

-

Vehicle: The choice of vehicle is critical for ensuring the bioavailability of lipophilic alkaloids. A suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and water is commonly used. The vehicle should be demonstrated to be non-toxic at the administered volume.

-

Animals: Young, healthy, nulliparous, and non-pregnant female mice (e.g., ICR or Swiss albino) are typically used. Animals should be acclimatized for at least 5 days before the study.

-

Housing: Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard rodent chow and water, except for a brief fasting period before dosing.

3.1.2 Dosing and Observation

-

Fasting: Animals are fasted overnight (feed, but not water) prior to administration of the test substance.

-

Dose Administration: The extract is administered orally by gavage. The volume administered should not exceed 10 mL/kg body weight.

-

Starting Dose: A starting dose is selected based on available data. For Aconitum extracts, a conservative starting dose (e.g., 175 mg/kg) is advisable.[3]

-

Sequential Dosing: Dosing is conducted sequentially in individual animals. If an animal survives, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

3.1.3 Clinical Observations

A detailed checklist should be used to record clinical signs at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter). Key signs of Aconitum toxicity include:[2][7][8]

-

General: Decreased activity, piloerection, changes in body weight.

-

Neurological: Paresthesia (evidenced by scratching or rubbing of the snout), tremors, convulsions, muscle weakness, paralysis.

-

Autonomic: Salivation, lacrimation, diarrhea.

-

Cardiovascular/Respiratory: Changes in respiration rate, cyanosis.

3.1.4 Pathological Examination

-

Gross Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a thorough gross necropsy.

-

Histopathology: Tissues from major organs, particularly the heart, liver, kidneys, and brain, should be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.

Sub-chronic 90-Day Oral Toxicity Study - Adapted from OECD Guideline 408

This study provides information on the toxic effects of repeated exposure to the test substance and helps to determine a No-Observed-Adverse-Effect-Level (NOAEL).

3.2.1 Materials and Methods

-

Test Substance and Vehicle: As described for the acute toxicity study.

-

Animals: Both male and female rats (e.g., Sprague-Dawley or Wistar) are typically used. At least 10 animals per sex per group are required.

-

Dose Groups: A control group (vehicle only) and at least three dose levels of the Aconitum extract are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a no-effect level.

3.2.2 Dosing and Observations

-

Dose Administration: The extract is administered daily by oral gavage for 90 days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Urine is collected for analysis.

-

Ophthalmological Examination: An ophthalmological examination is performed before the start and at the end of the study.

3.2.3 Pathological Examination

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: The weights of major organs are recorded.

-

Histopathology: A comprehensive histopathological examination of organs and tissues is performed. Special attention should be paid to the heart, liver, kidneys, spleen, and brain.

Visualization of Key Pathways and Workflows

Signaling Pathway of Aconitine-Induced Cardiotoxicity

The primary mechanism of toxicity for aconitine and related alkaloids, including this compound, involves the persistent activation of voltage-gated sodium channels. This leads to a cascade of events culminating in cellular dysfunction and apoptosis, particularly in cardiomyocytes and neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. Aconitine - Wikipedia [en.wikipedia.org]

- 3. Histopathological Evaluation of Heart Toxicity of a Novel Selective PPAR-γ Agonists CKD-501 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]

- 8. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Deacetylyunaconitine solubility and stability testing

An In-depth Technical Guide to the Solubility and Stability of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diterpenoid alkaloid of significant interest, primarily isolated from the roots of Aconitum species. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes a compilation of known solubility data, detailed experimental protocols for solubility and stability testing, and an examination of the compound's stability profile based on the behavior of related aconitine alkaloids. Furthermore, a proposed signaling pathway is illustrated to provide context for its biological activity.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The available data for this compound indicates its solubility in a range of organic solvents.

Quantitative Solubility Data

Quantitative solubility information for this compound is limited. The most definitive data point available is in dimethyl sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 12 | 19.43 | Sonication is recommended to facilitate dissolution[1][2]. |

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Acetone | Soluble[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., ethanol, methanol, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the saturated solution obtained in step 3 with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Workflow for Solubility Determination:

Stability Profile

Specific stability testing data for this compound is not extensively published. However, based on the known behavior of related aconitine alkaloids, some predictions about its stability can be made. Aconitine and its analogues are known to be susceptible to hydrolysis, particularly in alkaline conditions.

General Stability Considerations

-

pH: Aconitine alkaloids are prone to hydrolysis of their ester groups, a reaction that is accelerated in alkaline solutions. It is therefore anticipated that this compound will exhibit greater stability in neutral to slightly acidic aqueous solutions.

-

Temperature: As with most chemical compounds, degradation rates are expected to increase with temperature. For long-term storage, refrigeration or freezing is advisable.

-

Light: Photostability should be considered, and the compound should be stored protected from light.

Experimental Protocol for Stability Testing

A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Objective: To evaluate the stability of this compound under various stress conditions and to determine its shelf-life under defined storage conditions.

Materials:

-

This compound

-

HPLC system with a UV-Vis or Mass Spectrometry detector

-

pH meter

-

Forced degradation equipment (e.g., oven, UV light chamber)

-

Aqueous buffers of various pH values (e.g., pH 4, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of resolving this compound from its potential degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C). Sample at various time points.

-

Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Sample at various time points.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Sample at various time points.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven. Sample at various time points.

-

Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

-

-

Long-Term and Accelerated Stability Studies:

-

Prepare solutions of this compound in the desired formulation or solvent.

-

Store the samples under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months) for the appearance of degradation products and any change in the concentration of the parent compound.

-

Workflow for Stability Testing:

Proposed Signaling Pathway

Aconitine alkaloids, including yunaconitine and likely its derivative this compound, are known to exert their biological effects primarily through the modulation of voltage-gated sodium channels (VGSCs)[1][4][5]. These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine acts as a partial agonist at neurotoxin binding site 2 on the alpha-subunit of VGSCs. This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions into the cell. This sustained depolarization can lead to a refractory state where the channels cannot be further excited. The increased intracellular sodium concentration can also lead to a secondary increase in intracellular calcium via the sodium-calcium exchanger. This disruption of ion homeostasis is believed to underlie both the therapeutic (e.g., analgesic) and toxic (e.g., arrhythmogenic) effects of these compounds.

Proposed Signaling Pathway of this compound:

Conclusion

This compound demonstrates solubility in DMSO and other common organic solvents. Its stability is likely compromised in alkaline conditions, a characteristic feature of aconitine alkaloids. The proposed mechanism of action involves the modulation of voltage-gated sodium channels, leading to alterations in cellular excitability. The provided experimental protocols offer a framework for researchers to conduct further detailed investigations into the solubility and stability of this promising natural product, which are essential steps for its potential translation into clinical applications.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Ethnobotanical Insights and Pharmacological Potential of 8-Deacetylyunaconitine-Rich Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dichotomous position in traditional medicine, revered for its potent analgesic and anti-inflammatory properties while being notorious for its extreme toxicity. This guide delves into the ethnobotanical applications of Aconitum species, with a particular focus on those abundant in the diterpenoid alkaloid 8-Deacetylyunaconitine. We provide a comprehensive overview of the traditional uses, quantitative distribution of this key alkaloid, detailed experimental protocols for its analysis, and a proposed signaling pathway for its pharmacological activity. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration of the therapeutic potential of this compound.

Ethnobotanical Uses of Aconitum Species

Traditional medicine systems, particularly in Asia, have a long history of utilizing Aconitum species for a variety of ailments. The tuberous roots are the primary plant part used, and they are almost always processed to reduce their toxicity before medicinal application.

Aconitum vilmorinianum Kom., a species found to be rich in this compound and its parent compound yunaconitine, is used by several ethnic minorities in China.[1][2] Its traditional applications include the treatment of:

Other Aconitum species are traditionally used for a broader range of conditions, including:

-

Rheumatic fever and joint pain[3]

-

Fever and headache[3]

-

Gastrointestinal disorders[4]

-

Neurological disorders[4]

The extreme toxicity of the genus is well-recognized in traditional practices, and processing methods, such as boiling or steaming, are crucial to mitigate the adverse effects.[1][2]

Quantitative Analysis of this compound

Recent analytical studies have enabled the quantification of specific alkaloids in different Aconitum species and their various parts. The data presented below is crucial for understanding the distribution of this compound and for the standardization of any potential therapeutic extracts.

Table 1: Quantitative and Semi-Quantitative Distribution of this compound in Various Aconitum Species and Plant Parts

| Species | Plant Part | This compound Content (µg/g) | Analytical Method | Reference |

| Aconitum vilmorinianum | Root | 16.7 - 25.3 | UHPLC-Q-TOF/MS | [5] |

| Stem | 8.9 - 14.2 | UHPLC-Q-TOF/MS | [5] | |

| Leaf | 1.1 - 3.5 | UHPLC-Q-TOF/MS | [5] | |

| Aconitum carmichaeli | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

| Aconitum stylosum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

| Aconitum sinomontanum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

| Aconitum pendulum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

| Aconitum tanguticum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

| Aconitum gymnandrum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |

Note: The data for A. vilmorinianum is semi-quantitative based on the provided study. Further research with certified reference standards is required for absolute quantification.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a generalized method for the extraction and purification of diterpenoid alkaloids from Aconitum species and can be adapted for this compound.

Materials:

-

Dried and powdered plant material (roots of Aconitum vilmorinianum)

-

Methanol (analytical grade)

-

0.5% Hydrochloric acid

-

Ammonia solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Neutral alumina for column chromatography

Procedure:

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 24 hours. Filter and repeat the extraction process three times. Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: Dissolve the crude extract in 0.5% hydrochloric acid and filter. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Adjust the pH of the aqueous solution to 9-10 with ammonia solution.

-

Alkaloid Extraction: Extract the alkaline solution with dichloromethane three times. Combine the dichloromethane extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the dichloromethane to obtain the total alkaloids. Subject the total alkaloids to column chromatography on silica gel, eluting with a gradient of dichloromethane-methanol. Further purify the fractions containing this compound by column chromatography on neutral alumina.[6]

Quantification by UHPLC-MS/MS

The following is a representative protocol for the quantitative analysis of this compound in plant extracts.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to achieve separation of the target analyte from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in a known volume of methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.[5]

Visualizations

Experimental Workflow

References

- 1. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Graphviz [graphviz.org]

- 4. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. CN101239947A - The preparation method of aconitine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Isolating 8-Deacetylyunaconitine from Aconitum Roots

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid found in the roots of various Aconitum species, such as Aconitum vilmorinianum Kom.[1] This compound, along with other aconitine-type alkaloids, is of significant interest to researchers for its potential pharmacological activities. The complex structure and presence of multiple related alkaloids in the plant matrix necessitate a robust and efficient isolation and purification protocol. This application note provides a detailed methodology for the isolation of this compound from Aconitum roots, employing a combination of solvent extraction and chromatographic techniques. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [2][3] |

| Molecular Weight | 617.73 g/mol | [2] |

| CAS Number | 93460-55-0 | [2] |

| Appearance | White powder or crystal | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |

Experimental Protocol

This protocol outlines a multi-step process for the isolation and purification of this compound from dried Aconitum roots. The general workflow involves extraction of total alkaloids, followed by chromatographic separation and purification.

Materials and Reagents

-

Dried and powdered roots of Aconitum vilmorinianum

-

Methanol (ACS grade)

-

Ethanol (95%)

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate

-

n-Hexane

-

Chloroform

-

Dichloromethane

-

Silica gel (for column chromatography, 200-300 mesh)

-

Reversed-phase C18 silica gel

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

pH meter

-

Analytical HPLC system with a C18 column

Step 1: Extraction of Total Alkaloids

-

Macerate 1 kg of powdered Aconitum roots with 10 L of 95% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 2% HCl and partition with ethyl acetate to remove non-alkaloidal components.

-

Adjust the pH of the acidic aqueous layer to 9-10 with ammonia solution.

-

Extract the aqueous layer three times with an equal volume of chloroform or dichloromethane.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Step 2: Preliminary Fractionation by Silica Gel Column Chromatography

-

Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with 200-300 mesh silica gel in n-hexane.

-

Dissolve the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).

-

Collect fractions of 250 mL and monitor the separation by TLC using a developing system of chloroform-methanol (9:1, v/v) and visualizing under UV light or with Dragendorff's reagent.

-

Combine fractions containing similar TLC profiles. Fractions enriched with this compound are typically eluted with higher polarity solvent mixtures.

Step 3: Purification by Reversed-Phase C18 Column Chromatography

-

Further purify the this compound-enriched fractions using a reversed-phase C18 column.

-

Pack the column with RP-C18 silica gel and equilibrate with the initial mobile phase.

-

Dissolve the semi-purified fraction in a small volume of methanol and load it onto the column.

-

Elute the column with a gradient of methanol-water (from 30:70 to 100:0, v/v).

-

Collect fractions and monitor by HPLC analysis.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Step 4: Purity Assessment and Structural Elucidation

-

Assess the purity of the isolated this compound using HPLC. A typical HPLC system would involve a C18 column with a mobile phase of acetonitrile and an ammonium bicarbonate buffer[5].

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Quantitative Data Summary